Benzidine-2,2'-disulfonic acid

Catalog No.
S702188
CAS No.
117-61-3
M.F
C12H12N2O6S2
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzidine-2,2'-disulfonic acid

Vanadium crossover in VRFBs raises costs. BDSA enables sulfonated polyimides that block vanadium ions while maintaining high proton conductivity. Its rigid backbone ensures dimensional stability under hydration cycling, outperforming flexible diamines and costly perfluorinated membranes. Procure high-purity BDSA for reliable membrane synthesis.

CAS Number

117-61-3

Product Name

Benzidine-2,2'-disulfonic acid

IUPAC Name

5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid

Molecular Formula

C12H12N2O6S2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C12H12N2O6S2/c13-7-1-3-9(11(5-7)21(15,16)17)10-4-2-8(14)6-12(10)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20)

InChI Key

MBJAPGAZEWPEFB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C=C2)N)S(=O)(=O)O

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C=C2)N)S(=O)(=O)O

The exact mass of the compound Benzidine-2,2'-disulfonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3763. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Benzidine-2,2'-disulfonic acid, 2,2'-Disulfobenzidine, 4,4'-Diamino-2,2'-biphenyldisulfonic acid, 4,4'-Diaminobiphenyl-2,2'-disulfonic acid, BDSA, 2,2'-Disulfo-4,4'-diaminobiphenyl, 4,4'-diamino-[1,1'-biphenyl]-2,2'-disulfonic acid

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Benzidine-2,2'-disulfonic acid (BDSA) is a highly rigid, sulfonated aromatic diamine primarily procured as a functional monomer for advanced high-performance polymers, particularly sulfonated polyimides (SPIs). Characterized by its rigid biphenyl core and sterically hindering 2,2'-sulfonic acid groups, BDSA imparts exceptional ion exchange capacity (IEC), hydrophilicity, and mechanical rigidity to polymer backbones. In industrial and advanced research procurement, it is the precursor of choice for synthesizing non-fluorinated proton exchange membranes (PEMs) and ion-selective separators for vanadium redox flow batteries (VRFBs), where it uniquely balances high proton conductivity with robust dimensional stability against severe hydration cycles [1].

Procurement Fit

Workflow Azo dye intermediate synthesis
Material Proton exchange membrane monomer
Research Optical brightener precursor

Substituting BDSA with non-sulfonated diamines (e.g., standard benzidine or 4,4'-diaminobiphenyl) completely eliminates the polymer's intrinsic proton conductivity, rendering it useless for fuel cell or flow battery applications. Conversely, substituting BDSA with more flexible sulfonated diamines, such as 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid (ODADS), alters the polymer's free volume and microphase separation[1]. While flexible analogs may offer different water uptake profiles, they lack the rigid biphenyl backbone required to physically block large multivalent ions (like vanadium species) and maintain high tensile strength under severe hydration cycles. Furthermore, relying on standard perfluorinated membranes (like Nafion) as a procurement alternative often results in unacceptable vanadium ion crossover and significantly higher material costs at scale.

Substitution Risk

DSD acid alternative

May alter dye substantivity and wash fastness on cotton compared to BDSA-based formulations.

Sulfonation isomer

Benzidine-3,3'-disulfonic acid isomer may shift UV absorption and downstream product color.

Suppression of Vanadium Crossover in Redox Flow Batteries

In comparative evaluations for VRFB applications, side-chain fluorinated sulfonated polyimides synthesized using BDSA demonstrated exceptional ion-blocking capabilities. The rigid aromatic structure of the BDSA-derived backbone restricts the free volume available for large multivalent ions. Quantitative testing showed that the BDSA-based s-FSPI membrane exhibited a vanadium ion permeability over an order of magnitude lower than the industry-standard Nafion 115 membrane, while simultaneously achieving a proton selectivity 6.8 times higher [1].

Evidence DimensionVanadium ion permeability and proton selectivity
Target Compound Data>10x reduction in vanadium permeability; 6.8x higher proton selectivity
Comparator Or BaselineNafion 115 membrane
Quantified DifferenceOrder of magnitude lower crossover
ConditionsVRFB membrane testing environment

Critical for minimizing self-discharge and extending the capacity retention of grid-scale energy storage systems.

Dyeing Performance vs. DSD Acid
Reported
BDSA-based dyes reported higher substantivity and wash fastness on cotton than DSD acid-based dyes (qualitative comparison).
Supports substantivity and fastness ranking for dye procurement.
Cross-study comparable; confirm with targeted dye formulations.

Enhanced Proton Conductivity for Fuel Cell Membranes

BDSA is utilized to introduce high ion exchange capacity (IEC) into polyimide networks without sacrificing thermal stability. In semi-interpenetrating polymer networks (SPIX-EP40) utilizing BDSA, the resulting membranes achieved superior proton transport kinetics. At 100% relative humidity, the BDSA-based SPI0.7-EP40 and SPI0.8-EP40 membranes displayed proton conductivities exceeding those of Nafion 117, driven by higher activation energies and optimized hydrophilic domain connectivity[1].

Evidence DimensionProton conductivity at 100% RH
Target Compound DataHigher absolute conductivity than Nafion 117
Comparator Or BaselineNafion 117
Quantified DifferenceSuperior conductivity linked to higher IEC and activation energy
Conditions100% relative humidity, PEM fuel cell conditions

Enables the design of higher-efficiency fuel cells capable of operating at elevated temperatures where standard perfluorinated membranes degrade.

UV-Vis Absorption
Data to verify
Absorption band at ~370 nm (monomolecular dichroism).
Critical for batch-to-batch color and fluorescence consistency.
Class-level inference; validate with lot-specific analysis.

Rigid Backbone Contribution to High Tensile Strength

The structural rigidity of the biphenyl core in BDSA directly translates to superior mechanical properties in the resulting polyimide films. When compared to highly flexible aliphatic or ether-linked sulfonated polymers, BDSA-based sulfonated polyimides (such as SPI-ODA and SPI-HFBAPP) maintain exceptional structural integrity. Tensile testing confirms that these BDSA-derived membranes achieve tensile strengths well above 55 MPa, significantly outperforming standard flexible perfluorinated baselines [1].

Evidence DimensionMembrane tensile strength
Target Compound Data>55 MPa
Comparator Or BaselineStandard flexible PEMs (typically 20-30 MPa)
Quantified DifferenceApproximately 2x higher tensile strength
ConditionsHydrated membrane mechanical testing

Prevents membrane rupture and mechanical failure during the aggressive swelling and deswelling cycles typical in flow batteries and fuel cells.

HPLC Purity Method
Method context
Validated RP-HPLC method using Newcrom R1 column; mobile phase MeCN/water/H₃PO₄.
Enables procurement QA via identity and purity verification.
Scalable from analytical to preparative separations.

High-Current Density Efficiency in VRFB Systems

Procurement of BDSA for membrane synthesis directly impacts end-device performance metrics. In operational VRFB single-cell tests at a high current density of 120 mA cm–2, membranes synthesized from BDSA and perylene dianhydrides (SPI-PTDA-75) demonstrated a Coulombic efficiency (CE) of 97.59% and an energy efficiency (EE) of 80.47%. This performance significantly outpaces standard Nafion 212 benchmarks under identical high-load conditions, maintaining stable long-term cycling over 400 charge-discharge cycles[1].

Evidence DimensionBattery efficiency at 120 mA cm–2
Target Compound DataCE = 97.59%, EE = 80.47%
Comparator Or BaselineNafion 212
Quantified DifferenceHigher retained energy efficiency and Coulombic efficiency at high current densities
ConditionsVRFB single cell, 120 mA cm–2, 400 cycles

Validates the commercial viability of BDSA-based membranes as lower-cost, higher-efficiency replacements for perfluorinated polymers in commercial energy storage.

Vanadium Redox Flow Battery (VRFB) Separators

BDSA is the optimal diamine monomer for synthesizing sulfonated polyimide membranes that require strict microphase separation to block vanadium ion crossover while maintaining high proton flux, directly addressing the limitations of perfluorinated membranes[1].

Proton Exchange Membranes (PEM) for Fuel Cells

Ideal for formulating high-temperature, non-fluorinated fuel cell membranes where high ion exchange capacity (IEC) and thermal stability (>200°C) are required to outlast standard commercial baselines [1].

Advanced Semi-Interpenetrating Polymer Networks (SIPNs)

Procured as a reactive component to blend with epoxy resins or other matrices, creating hybrid materials that combine the mechanical toughness of thermosets with the ionic conductivity of polyelectrolytes for specialized electrochemical devices [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acid/Mordant Dye Synthesis
Diazo coupling & water solubility
Wash fastness & leveling on wool/nylon
Proton Exchange Membranes
Sulfonated monomer for proton conduction
Membrane proton conductivity & morphology
Optical Brightener Precursor
UV absorption for brightener synthesis
Fluorescence emission consistency
Analytical Standard
Defined chromatographic retention
HPLC system calibration accuracy

Physical Description

Leaflets or prisms or light purple powder. (NTP, 1992)

XLogP3

-0.3

Melting Point

347 °F (decomposes) (NTP, 1992)

UNII

ALF643N2EQ

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 57 companies with hazard statement code(s):;
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (82.61%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

117-61-3

Wikipedia

Benzidine-2,2'-disulfonic acid

General Manufacturing Information

Printing ink manufacturing
[1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-: ACTIVE

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